Olaparib-bodipy FL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Olaparib-bodipy FL is a Bodipy FL-conjugated PARP inhibitor . It is a small molecule and fluorescent inhibitor of PARP1 . It is a highly selective probe and can be used as an imaging agent to detect glioblastomas in vivo .
Synthesis Analysis
A practical, economical, and scalable process for the synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, a key intermediate for olaparib, has been reported . The low-cost industrial byproduct phthalhydrazide was used as the starting material to construct the phthalazinone moiety .
Molecular Structure Analysis
The molecular structure of Olaparib-bodipy FL is based on Olaparib . The green component in the structure represents the fluorescent BODIPY-FL component of PARPi-FL .
Chemical Reactions Analysis
Olaparib-bodipy FL is a potent oral poly (ADP-ribose) polymerase inhibitor. It is partially hepatically cleared . Forced degradation studies aim to evaluate drug stability under stressful conditions in order to predict the formation of harmful degradation products (DPs) .
Physical And Chemical Properties Analysis
The physical and chemical properties of Olaparib-bodipy FL can be found on the PubChem database .
Aplicaciones Científicas De Investigación
Fluorescent Imaging in Cancer Cells : A study describes a PARP1 fluorescence imaging agent based on Olaparib, where the cyclopropane group of Olaparib is replaced by the green fluorescent dye BODIPY fluorophore (FL). This agent targets and binds to PARP1, often overexpressed in cancer cells, allowing for the visualization of PARP1-expressing cancer cells using fluorescent imaging (Definitions, 2020).
Olaparib in Ovarian Cancer : Olaparib has been studied extensively for its efficacy in ovarian cancer. For example, a trial compared the combination of cediranib and olaparib versus olaparib alone in women with recurrent platinum-sensitive ovarian cancer. The combination therapy showed an improvement in progression-free survival compared to olaparib monotherapy (Liu et al., 2014).
Treatment of BRCA-Mutated Ovarian Cancer : Olaparib has shown efficacy in treating advanced ovarian cancer in patients with BRCA1 or BRCA2 mutations, as evidenced by a phase 2 study. This study demonstrated a positive proof of concept for genetically targeted treatment with olaparib in BRCA-mutated advanced ovarian cancer (Audeh et al., 2010).
Use in Various Cancer Types : Another study on olaparib monotherapy in patients with advanced cancer and a germline BRCA1/2 mutation found responses across different tumor types associated with germline BRCA1/2 mutations. This suggests the broader applicability of olaparib in various cancer types, beyond just ovarian cancer (Kaufman et al., 2015).
Metastatic Breast Cancer Treatment : A randomized trial compared olaparib monotherapy with standard therapy in patients with germline BRCA mutation and metastatic breast cancer. Olaparib showed significant progression-free survival benefit over standard therapy (Robson et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[3-[4-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoyl]piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32BF3N6O3/c1-21-17-22(2)43-31(21)20-25-9-8-24(44(25)35(43,37)38)10-12-32(45)41-13-15-42(16-14-41)34(47)28-18-23(7-11-29(28)36)19-30-26-5-3-4-6-27(26)33(46)40-39-30/h3-9,11,17-18,20H,10,12-16,19H2,1-2H3,(H,40,46) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUTVNUEFKPBGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F)C)C)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32BF3N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olaparib-bodipy FL | |
CAS RN |
1380359-84-1 |
Source
|
Record name | Olaparib-bodipy FL | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380359841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olaparib-bodipy FL | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16263 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | OLAPARIB-BODIPY FL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMX54372EH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.